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Compound of Interest

Compound Name: 2-Methyl-3-phenylbutanoic acid

Cat. No.: B022952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies

employed in the structural elucidation of 2-Methyl-3-phenylbutanoic acid. By detailing the

experimental protocols and presenting key spectral data, this document serves as a valuable

resource for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure and Properties
2-Methyl-3-phenylbutanoic acid is a carboxylic acid with the chemical formula C₁₁H₁₄O₂.[1]

Its molecular weight is approximately 178.23 g/mol .[1] The structure consists of a butanoic

acid backbone with a methyl group at the second carbon (α-carbon) and a phenyl group at the

third carbon (β-carbon). The presence of two chiral centers at positions 2 and 3 gives rise to

four possible stereoisomers.

Spectroscopic Data for Structure Confirmation
The structural confirmation of 2-Methyl-3-phenylbutanoic acid is achieved through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data

obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-3-phenylbutanoic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Singlet (broad) 1H -COOH

7.15 - 7.35 Multiplet 5H Ar-H

~2.90 Multiplet 1H CH (C3)

~2.60 Multiplet 1H CH (C2)

~1.30 Doublet 3H CH₃ (at C3)

~1.15 Doublet 3H CH₃ (at C2)

Note: Predicted chemical shifts based on typical values for similar structural motifs.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-3-phenylbutanoic acid

Chemical Shift (δ) ppm Assignment

~180 C=O (Carboxylic Acid)

~142 Aromatic C (quaternary)

~128.5 Aromatic CH

~127 Aromatic CH

~126.5 Aromatic CH

~45 CH (C2)

~40 CH (C3)

~20 CH₃ (at C3)

~15 CH₃ (at C2)
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Note: Predicted chemical shifts based on typical values for similar structural motifs.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 3: Mass Spectrometry Data for 2-Methyl-3-phenylbutanoic acid

m/z Relative Intensity Assignment

178 Moderate [M]⁺ (Molecular Ion)

133 Moderate [M - COOH]⁺

105 High
[C₈H₉]⁺ (Phenylpropyl

fragment)

91 High [C₇H₇]⁺ (Tropylium ion)

74 High
McLafferty rearrangement

product

Note: Fragmentation patterns are predicted based on the structure and common fragmentation

pathways for carboxylic acids.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for 2-Methyl-3-phenylbutanoic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b022952?utm_src=pdf-body
https://www.benchchem.com/product/b022952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~2970 Strong C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic Acid)

~1600, ~1495, ~1450 Medium-Weak C=C stretch (Aromatic)

~1250 Medium C-O stretch (Carboxylic Acid)

~920 Broad O-H bend (Carboxylic Acid)

Experimental Protocols
The following are detailed methodologies for the key experiments used in the structure

elucidation of 2-Methyl-3-phenylbutanoic acid.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-Methyl-3-phenylbutanoic acid is dissolved

in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard

(δ 0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR

spectrometer. Standard acquisition parameters include a spectral width of 15 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans. The resulting Free Induction Decay (FID)

is processed with an exponential window function and Fourier transformed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer,

typically operating at 75 MHz for a 300 MHz instrument. A proton-decoupled pulse sequence

is used to obtain singlets for all carbon atoms. A spectral width of 220 ppm and a larger

number of scans (e.g., 1024 or more) are typically required due to the lower natural

abundance of ¹³C.

Mass Spectrometry
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Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer

via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC)

system for separation prior to analysis.

Ionization: Electron Ionization (EI) is a common method for GC-MS, involving bombardment

of the sample with high-energy electrons (typically 70 eV). For LC-MS, Electrospray

Ionization (ESI) is often used, where a high voltage is applied to the liquid sample to create

an aerosol of charged droplets.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion,

generating a mass spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount

of the sample with dry potassium bromide and pressing the mixture into a thin, transparent

disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl

or KBr).

Data Acquisition: The prepared sample is placed in the beam of a Fourier Transform Infrared

(FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Visualizing the Elucidation Process
The logical workflow for the structure elucidation of 2-Methyl-3-phenylbutanoic acid can be

visualized as a series of integrated analytical steps.
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Initial Analysis

Structural Framework Determination

Structure Confirmation

Elemental Analysis & MS
(Determine Molecular Formula: C₁₁H₁₄O₂)

IR Spectroscopy
(Identify Functional Groups:

-COOH, Phenyl)

¹³C NMR Spectroscopy
(Determine Carbon Environments)

¹H NMR Spectroscopy
(Determine Proton Environments & Connectivity)

Mass Spectrometry
(Confirm Molecular Weight & Fragmentation)

Final Structure of
2-Methyl-3-phenylbutanoic acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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